2-[(5-Methyl-1H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-amine hydrochloride
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Overview
Description
2-[(5-Methyl-1H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-amine hydrochloride is a chemical compound that belongs to the class of triazole derivatives Triazoles are heterocyclic compounds containing three nitrogen atoms in a five-membered ring
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 5-methyl-1H-1,2,4-triazole-3-thiol and ethan-1-amine.
Reaction Conditions: The reaction involves the nucleophilic substitution of the thiol group in 5-methyl-1H-1,2,4-triazole-3-thiol with ethan-1-amine under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures.
Purification: The product is then purified by recrystallization from an appropriate solvent, such as water or ethanol, to obtain the hydrochloride salt.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch reactors. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste. The use of catalysts and advanced purification techniques, such as chromatography, may also be employed to enhance the efficiency of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the sulfur atom in the thiol group is oxidized to form a sulfoxide or sulfone.
Reduction: Reduction reactions can convert the compound to its corresponding amine or thiol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atom, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or meta-chloroperoxybenzoic acid (mCPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as alkyl halides or amines are used in substitution reactions.
Major Products Formed:
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Primary amines and thiols.
Substitution Products: Various substituted triazole derivatives.
Scientific Research Applications
2-[(5-Methyl-1H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-amine hydrochloride has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential use as a pharmaceutical intermediate in the synthesis of drugs with antiviral, antibacterial, and anticancer properties.
Biology: It is used in biological studies to understand the interaction of triazole derivatives with various biological targets, such as enzymes and receptors.
Chemistry: The compound serves as a reagent in organic synthesis, particularly in the preparation of triazole-based ligands and catalysts.
Industry: It is utilized in the development of agrochemicals and materials science for its unique chemical properties.
Mechanism of Action
The mechanism by which 2-[(5-Methyl-1H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-amine hydrochloride exerts its effects depends on its specific application. For example, in medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved would vary based on the biological system and the desired therapeutic effect.
Comparison with Similar Compounds
1,2,4-Triazole derivatives: These compounds share the triazole ring structure but differ in their substituents and functional groups.
Thiol derivatives: Compounds containing thiol groups similar to the one in 2-[(5-Methyl-1H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-amine hydrochloride.
Amine derivatives: Compounds with amine groups that are structurally related to the amine group in this compound.
Uniqueness: this compound is unique due to its specific combination of the triazole ring, methyl group, and sulfanyl-ethan-amine moiety. This combination imparts distinct chemical and biological properties that differentiate it from other triazole and thiol derivatives.
Properties
IUPAC Name |
2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]ethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N4S.ClH/c1-4-7-5(9-8-4)10-3-2-6;/h2-3,6H2,1H3,(H,7,8,9);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWHDKSPTAUOGGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1)SCCN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClN4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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